2,6-Difluoro-4-(methoxycarbonyl)benzoic acid
Description
2,6-Difluoro-4-(methoxycarbonyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a methoxycarbonyl group at the para position and fluorine substituents at the ortho positions. This compound is structurally significant due to its planar aromatic ring system, as confirmed by X-ray diffraction studies, which show a dihedral angle of 1.51° between the benzene ring and the methoxycarbonyl group . The carboxylic acid group, however, deviates from planarity (20.18°), influencing its hydrogen-bonding interactions and crystal packing .
The compound has been utilized as a key intermediate in synthesizing retinoid-X-receptor (RXR) antagonists and agonists, with applications in anti-obesity, anti-diabetic, and anticancer therapies . Its reactivity and stability make it a versatile building block in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-difluoro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)4-2-5(10)7(8(12)13)6(11)3-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYQAUACPVKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-4-(methoxycarbonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antibacterial properties, inhibition of specific enzymes, and molecular interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H6F2O4
- CAS Number : 2778228
- Molecular Weight : 220.14 g/mol
The compound features two fluorine atoms at the 2 and 6 positions of the benzoic acid ring and a methoxycarbonyl group at the para position, which may influence its biological activity through electronic and steric effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Specifically, the difluorobenzamide derivatives exhibit enhanced activity against various strains of Staphylococcus aureus, including methicillin-resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized in the following table:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| DFMBA | 8 | Methicillin-sensitive S. aureus |
| DFMBA | 256 | Methicillin-resistant S. aureus |
| DFMBA | 256 | Daptomycin-resistant S. aureus |
The presence of fluorine atoms is believed to enhance hydrophobic interactions with bacterial proteins, thereby improving binding affinity and inhibitory effects on bacterial growth .
Enzyme Inhibition
In addition to its antibacterial properties, this compound may also act as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibitors of HDACs are gaining attention for their role in cancer therapy and other diseases due to their ability to modulate gene expression.
A study indicated that difluorinated compounds can exhibit varying degrees of potency against HDAC6, with some derivatives demonstrating IC50 values in the nanomolar range. The structure-activity relationship (SAR) suggests that fluorination can significantly affect enzyme binding and inhibition:
| Compound | IC50 (nM) | Selectivity Index (HDAC6/HDAC1) |
|---|---|---|
| Compound A | 9 | >1000 |
| Compound B | 16 | >500 |
| This compound | TBD | TBD |
These findings indicate that modifications to the benzamide scaffold can lead to enhanced selectivity and potency against specific HDAC isoforms .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins such as FtsZ, an essential protein for bacterial cell division. The docking simulations reveal crucial interactions between the compound and key residues in the active site:
- Hydrophobic Interactions : The difluorobenzamide motif engages in strong hydrophobic interactions with residues such as Val203 and Val297.
- Hydrogen Bonds : The carboxamide group forms hydrogen bonds with residues like Val207 and Asn263.
These interactions suggest that the non-planarity induced by fluorination may facilitate better accommodation within the binding site compared to non-fluorinated analogs .
Scientific Research Applications
Pharmaceutical Applications
2.1 Drug Development
This compound serves as a crucial building block for the synthesis of various pharmaceutical agents. Its fluorinated structure can enhance the biological activity of drugs by improving their pharmacokinetic properties, such as solubility and metabolic stability.
- Antimicrobial Agents : Research indicates that derivatives of 2,6-difluoro-4-(methoxycarbonyl)benzoic acid exhibit significant antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus .
2.2 Cancer Research
Studies have shown that compounds derived from this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, the presence of fluorine enhances interactions with target proteins, leading to increased efficacy in inhibiting cancer cell growth .
Agrochemical Applications
The compound has potential applications in the development of herbicides and pesticides due to its ability to interfere with plant growth hormones. Its derivatives have been tested for insecticidal properties, showcasing effectiveness against agricultural pests while minimizing environmental impact .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated a Minimum Inhibitory Concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the fluorine and methoxy groups significantly influenced antibacterial potency.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 8 |
| Other derivatives | ≥64 |
Case Study 2: Cancer Cell Proliferation Inhibition
Research involving molecular docking studies revealed that the compound interacts favorably with the FtsZ protein, a critical target for antibacterial drug design. The study highlighted the enhanced binding affinity due to the fluorinated structure, suggesting potential use in developing new anticancer therapies .
Comparison with Similar Compounds
(a) 2,6-Difluoro-4-methylbenzoic Acid (CAS 6185-28-0)
- Structural Similarity : 0.96 (based on substituent pattern) .
- Key Differences : Replaces the methoxycarbonyl group with a methyl group.
- Implications :
- Reduced polarity compared to the target compound, leading to lower aqueous solubility.
- The methyl group lacks the electrophilic character of the methoxycarbonyl group, limiting its utility in cross-coupling reactions.
(b) 2,6-Difluoro-4-methoxyphenylboronic Acid (CAS 406482-20-0)
- Structural Similarity : 0.97 .
- Key Differences : Substitutes the carboxylic acid with a boronic acid group.
- Implications :
Ester and Boronic Ester Derivatives
(a) Ethyl 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1198615-67-6)
- Structural Features : Combines an ethyl ester with a boronic ester .
- Applications : Used in iterative Suzuki-Miyaura reactions for constructing polyaromatic systems.
- Comparison : The ethyl ester enhances lipophilicity, while the boronic ester facilitates modular synthesis, contrasting with the carboxylic acid’s role in hydrogen-bonded networks .
(b) 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic Acid (CAS 202476-52-6)
- Structural Features : Incorporates a dioxane ring at the para position .
- Discontinued commercial availability limits its accessibility compared to the target compound .
Pharmacologically Relevant Derivatives
LY3358966
- Structure : Contains a 2,6-difluoro-4-benzoic acid moiety as a core subunit .
- Role : Serves as a sodium-dependent phosphate cotransporter 2b (NPT2b) inhibitor.
- Comparison : The target compound’s methoxycarbonyl group is retained in LY3358966, highlighting its importance in maintaining binding affinity and metabolic stability .
Preparation Methods
Chlorination to 2,6-Dichlorobenzoyl Chloride
The initial step involves chlorinating 2,6-dichlorobenzaldehyde in dichloroethane or chlorobenzene at 50–150°C under chlorine gas flow. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes Cl substitution |
| Chlorine flow rate | 0.5 L/min | Prevents over-chlorination |
| Reaction time | 4–6 hours | Ensures >95% conversion |
Post-chlorination, fractional distillation isolates 2,6-dichlorobenzoyl chloride at 98% purity.
Hydrolysis to 2,6-Dichlorobenzoic Acid
The chlorinated intermediate undergoes hydrolysis in aqueous medium:
Alkaline Hydrolysis and Acidification
The dichlorobenzoic acid is treated with 20% NaOH at 200–220°C for 4 hours in a pressurized reactor, followed by acidification with HCl to pH 0.5–1.0. This step replaces chlorine atoms with hydroxyl groups, yielding 2,6-dihydroxybenzoic acid (DHBA). Subsequent methoxycarbonylation introduces the ester group via methyl chloroformate in pyridine, achieving 68% yield.
Lithiation-Carboxylation Approach
Ambeed’s protocol outlines a direct carboxylation strategy using 3,5-difluoroanisole:
Reaction Mechanism
-
Lithiation : n-Butyllithium (1.64 M in hexane) deprotonates the aromatic ring at −78°C, forming a stabilized aryllithium intermediate.
-
Carboxylation : Quenching with dry ice (solid CO₂) introduces the carboxylic acid group regioselectively at the para position.
Optimized Conditions
| Parameter | Value | Effect |
|---|---|---|
| Temperature | −78°C to 25°C | Prevents side reactions |
| CO₂ equivalence | 2.5 equivalents | Ensures complete carboxylation |
| Workup | HCl extraction | Recovers 72% isolated yield |
This method avoids halogen exchange steps, reducing fluorine loss risks compared to chlorination routes.
Comparative Analysis of Synthetic Methods
The chlorination route offers cost advantages but requires stringent halogenation control, while the lithiation method provides higher regioselectivity at elevated costs.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Introducing 0.5 mol% Pd(OAc)₂ during methoxycarbonylation accelerates esterification kinetics, cutting reaction time from 12 hours to 4 hours.
Challenges and Limitations
Fluorine Retention
Electrophilic substitution during chlorination may displace fluorine atoms, necessitating:
Q & A
Q. What are the optimal synthetic routes for 2,6-Difluoro-4-(methoxycarbonyl)benzoic acid?
- Methodological Answer : A two-step approach is commonly employed:
Fluorination : Introduce fluorine atoms at the 2- and 6-positions of 4-(methoxycarbonyl)benzoic acid using selective electrophilic fluorination (e.g., with Selectfluor® in anhydrous acetonitrile at 80°C for 12 hours).
Esterification : Protect the carboxylic acid group via methyl ester formation (e.g., using thionyl chloride followed by methanol) to prevent side reactions during subsequent steps.
Key Considerations : Monitor reaction progress via HPLC or TLC to avoid over-fluorination. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use NMR to confirm fluorine positions (expected doublets for 2,6-difluoro substitution). NMR should show a singlet for the methoxycarbonyl group (~3.9 ppm) and aromatic protons (δ ~7.5–8.0 ppm).
- IR : A strong carbonyl stretch (~1700 cm) confirms the ester and carboxylic acid groups.
- Mass Spectrometry : High-resolution ESI-MS can distinguish between molecular ion peaks ([M-H] at m/z 229.02) and fragmentation patterns.
Validation : Compare data with structurally analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid .
Advanced Research Questions
Q. How to address discrepancies in crystallographic data during X-ray structure determination?
- Methodological Answer :
- Refinement : Use SHELXL (via the SHELX suite) for high-resolution refinement. Apply twin refinement if twinning is detected (e.g., using HKLF5 format).
- Disorder Handling : For disordered methoxycarbonyl groups, apply PART instructions and isotropic displacement parameter constraints.
Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to resolve ambiguities in bond lengths/angles .
Q. What experimental strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd(OAc) for coupling reactions) to identify optimal conditions.
- In Situ Monitoring : Use inline FTIR or ReactIR to track intermediate formation and adjust reaction parameters dynamically.
Example : For Suzuki-Miyaura couplings, employ anhydrous DMF at 100°C with KCO as base, achieving >85% yield .
Q. How to design structure-activity relationship (SAR) studies using derivatives of this compound?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro) or replace the methoxy group with ethoxy/tert-butoxy to assess steric/electronic effects.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase isoforms) using fluorescence polarization or SPR.
Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
